molecular formula C26H14 B091706 Naphtho(8,1,2-bcd)perylene CAS No. 188-89-6

Naphtho(8,1,2-bcd)perylene

Cat. No.: B091706
CAS No.: 188-89-6
M. Wt: 326.4 g/mol
InChI Key: HLQQSCPDTAIJEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imazethapyr involves several steps. One common method starts with the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group to form an amide, followed by cyclization and acidification to yield imazethapyr .

Industrial Production Methods: Industrial production of imazethapyr typically involves the same synthetic route but optimized for large-scale production. This includes the use of specific crystallization modifiers to ensure a stable crystal form of the final product .

Chemical Reactions Analysis

Types of Reactions: Imazethapyr undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of its amino group into a dithiocarbamate derivative, which can then react with copper(I) perchlorate to form a yellow-colored complex .

Common Reagents and Conditions: Common reagents used in reactions involving imazethapyr include carbon disulfide, pyridine, and copper(I) perchlorate. These reactions typically occur under mild conditions, making them suitable for various analytical applications .

Major Products: The major products formed from these reactions include various derivatives of imazethapyr, such as its dithiocarbamate complex. These derivatives are often used in spectrophotometric methods for the determination of imazethapyr in environmental samples .

Scientific Research Applications

Comparison with Similar Compounds

Imazethapyr belongs to the imidazolinone family of herbicides, which also includes compounds like imazapic and imazapyr. Compared to these similar compounds, imazethapyr is noted for its high activity at low application rates and its broad-spectrum weed control . This makes it particularly effective in controlling a wide range of weed species in various crops .

List of Similar Compounds:
  • Imazapic
  • Imazapyr
  • Imazamox

Properties

IUPAC Name

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQQSCPDTAIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172138
Record name Naphtho(8,1,2-bcd)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188-89-6
Record name Naphtho(8,1,2-bcd)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(8,1,2-bcd)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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